Pentanedihydrazide

説明

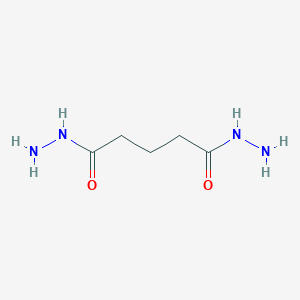

Structure

3D Structure

特性

IUPAC Name |

pentanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2/c6-8-4(10)2-1-3-5(11)9-7/h1-3,6-7H2,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYJSPMYALQHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NN)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398238 | |

| Record name | pentanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508-67-4 | |

| Record name | pentanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1508-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the synthesis pathway for Pentanedihydrazide?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for pentanedihydrazide, also known as glutaric dihydrazide. The primary method detailed is the widely employed reaction of a dialkyl glutarate with hydrazine hydrate. This document presents a plausible experimental protocol adapted from established procedures for homologous compounds, supported by quantitative data and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The most common and straightforward route to this compound involves the nucleophilic acyl substitution reaction between a dialkyl ester of glutaric acid, typically diethyl glutarate, and hydrazine hydrate. In this reaction, the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester groups. This results in the displacement of the alcohol (ethanol in the case of diethyl glutarate) and the formation of the dihydrazide. The reaction is typically carried out in a suitable solvent, such as a lower alcohol, and is often driven to completion by heating under reflux.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound and a closely related homologous compound, succinic dihydrazide, for comparative purposes.

| Parameter | This compound | Succinic Dihydrazide |

| Starting Material | Diethyl Glutarate | Diethyl Succinate |

| Reagent | Hydrazine Hydrate (80%) | Hydrazine Hydrate (80%) |

| Molar Ratio (Ester:Hydrazine Hydrate) | 1:2.4 (Typical) | 1:2.4 |

| Reaction Temperature | 95-115°C (System Temperature) | 95-115°C (System Temperature) |

| Reaction Time | ~6 hours | 6 hours |

| Reported Yield | Not explicitly found | 89% |

| Melting Point | 175-176°C | 175-180°C |

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from a procedure for the synthesis of succinic dihydrazide due to the structural similarity of the starting materials and products.

Materials:

-

Diethyl glutarate

-

Hydrazine hydrate (80% aqueous solution)

-

Ethanol (as solvent, optional)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer or temperature probe

-

Rectifying column and distillation head

-

Condenser

-

Receiving flask

-

Vacuum source for distillation

Procedure:

-

Charging the Reactor: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a rectifying column, add diethyl glutarate and 80% hydrazine hydrate. A molar ratio of approximately 1:2.4 (diethyl glutarate to hydrazine hydrate) is recommended.

-

Initial Reflux: Heat the mixture while stirring. Allow the mixture to reflux for approximately 30 minutes.

-

Reactive Distillation: After the initial reflux, begin to remove the ethanol byproduct and water by distillation through the rectifying column. The removal of ethanol drives the reaction towards completion. Control the heating to maintain a reaction system temperature between 95-115°C and a temperature at the top of the rectifying column between 75-85°C.

-

Reaction Monitoring and Completion: Continue the reactive distillation for approximately 6 hours. The reaction is considered complete when the distillation of ethanol ceases.

-

Purification: After the reaction is complete, stop heating and allow the mixture to cool. The excess hydrazine hydrate, water, and any unreacted diethyl glutarate can be removed by vacuum distillation.

-

Product Isolation: The resulting solid product, this compound, can be collected. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from diethyl glutarate to this compound.

An In-depth Technical Guide to Pentanedihydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanedihydrazide, also known as glutaric dihydrazide, is a symmetrical difunctional hydrazine derivative with significant potential in various scientific applications, including as a crosslinking agent, a building block in heterocyclic synthesis, and a component in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, supported by experimental data and methodologies.

Chemical Properties and Structure

This compound is a white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for researchers.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Alternate Name | Glutaric Dihydrazide | [1] |

| CAS Number | 1508-67-4 | [1] |

| Molecular Formula | C5H12N4O2 | [1] |

| Molecular Weight | 160.18 g/mol | [1] |

| Melting Point | 175-176 °C | [2] |

| Boiling Point | 529.1 °C (estimated) | [2] |

| Solubility | Soluble in water. | General chemical knowledge |

| InChI | InChI=1S/C5H12N4O2/c6-8-4(10)2-1-3-5(11)9-7/h1-3,6-7H2,(H,8,10)(H,9,11) | N/A |

| InChIKey | LGYJSPMYALQHBL-UHFFFAOYSA-N | N/A |

| SMILES | C(CC(=O)NN)CC(=O)NN | N/A |

Chemical Structure

The chemical structure of this compound consists of a central five-carbon chain (pentane) with hydrazide functional groups (-CONHNH2) at both termini. This symmetrical structure imparts specific reactivity and potential for forming polymeric or crosslinked networks.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a dialkyl ester of glutaric acid (e.g., diethyl glutarate) with hydrazine hydrate. This nucleophilic acyl substitution reaction proceeds readily to form the dihydrazide.

Reaction Scheme:

Caption: Synthesis of this compound from Diethyl Glutarate.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl glutarate and an excess of hydrazine hydrate. A typical molar ratio is 1:2 to 1:3 of the diester to hydrazine hydrate to ensure complete conversion. Ethanol can be used as a solvent to facilitate mixing.

-

Reaction Conditions: The reaction mixture is heated to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product, this compound, is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure, crystalline this compound.

Spectroscopic Analysis

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the pentane chain and the protons of the -NH and -NH2 groups of the hydrazide moieties. The chemical shifts will be influenced by the adjacent carbonyl and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons and the different methylene carbons in the aliphatic chain.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations of the primary amine and secondary amide groups, typically in the region of 3200-3400 cm⁻¹.

-

C=O stretching vibration (Amide I band) of the carbonyl group, usually appearing around 1630-1680 cm⁻¹.

-

N-H bending vibration (Amide II band) around 1550-1650 cm⁻¹.

-

C-H stretching vibrations of the methylene groups in the alkyl chain, typically in the 2850-2960 cm⁻¹ region.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (160.18). Common fragmentation pathways may involve the cleavage of the C-C bonds in the pentane chain and the loss of fragments related to the hydrazide groups.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of this compound. The presented data and experimental protocols offer a valuable resource for researchers and scientists working with this versatile compound in various fields, from materials science to drug development. The symmetrical difunctional nature of this compound makes it an attractive molecule for further investigation and application in the development of new materials and therapeutics.

References

Solubility Profile of Pentanedihydrazide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of pentanedihydrazide (also known as glutaric dihydrazide). Due to a lack of extensive published quantitative data, this document focuses on predicting solubility based on the compound's molecular structure and provides detailed experimental protocols for its determination. The methodologies outlined herein are designed to enable researchers to generate precise and reliable solubility data, which is critical for applications in drug development, polymer chemistry, and organic synthesis. This guide includes a standard operating procedure for the shake-flask method for thermodynamic solubility determination, along with analytical procedures for concentration measurement and the necessary workflows for experimental execution.

Introduction to this compound and its Solubility

This compound (C₅H₁₂N₄O₂) is a symmetrical molecule featuring a five-carbon aliphatic chain flanked by two hydrazide functional groups (-CONHNH₂). The presence of these polar hydrazide groups, capable of acting as both hydrogen bond donors and acceptors, suggests a degree of solubility in polar organic solvents. Conversely, the non-polar pentane backbone contributes to potential solubility in less polar environments. The overall solubility in a given organic solvent will, therefore, be a balance between these competing structural features.

Predicted Solubility Based on Molecular Structure

The solubility of an organic compound is governed by the principle of "like dissolves like".[1]

-

Polar Solvents (e.g., Methanol, Ethanol, DMSO): The two hydrazide functional groups are polar and can form strong hydrogen bonds with protic solvents like alcohols.[2] Therefore, this compound is expected to exhibit moderate to good solubility in these solvents. Dimethyl sulfoxide (DMSO), a polar aprotic solvent, is also anticipated to be a good solvent due to its ability to accept hydrogen bonds and its overall high polarity.

-

Less Polar Solvents (e.g., Acetone, Ethyl Acetate): Solvents like acetone possess a dipole moment and can act as hydrogen bond acceptors. It is predicted that this compound will have some solubility in such solvents, though likely less than in highly polar protic solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of the hydrazide groups, this compound is expected to have very limited solubility in non-polar hydrocarbon solvents.[2] The energy required to break the intermolecular hydrogen bonds in solid this compound would not be compensated by the weak van der Waals forces established with non-polar solvent molecules.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Tetrahydrofuran (THF) | ||||

| Toluene |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them on the shaker at a constant temperature. Agitate the samples for a sufficient duration (typically 24 to 48 hours) to reach equilibrium.[5][6] Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (see Section 4).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is essential for reliable solubility data. Two common methods are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

HPLC Method

HPLC is a highly sensitive and selective method for quantifying compounds.[7] For this compound, a Reverse-Phase HPLC (RP-HPLC) method would be suitable.

-

Principle: The sample is injected into a column packed with a non-polar stationary phase. A polar mobile phase is pumped through the column. This compound, being polar, will have a relatively short retention time.

-

Detection: A UV detector can be used, as the amide functional group in the hydrazide exhibits UV absorbance.

-

Quantification: A calibration curve is generated by injecting known concentrations of this compound and plotting the peak area against concentration. The concentration of the unknown sample is then determined from this curve. Derivatization with an aldehyde, such as salicylaldehyde, can be employed to form a hydrazone with a stronger chromophore, enhancing detection sensitivity.[8]

UV-Vis Spectrophotometry Method

For a more direct and often faster analysis, UV-Vis spectrophotometry can be used, particularly after derivatization to produce a colored compound.

-

Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

-

Derivatization: this compound can be reacted with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow-colored product.[9][10]

-

Measurement: The absorbance of the resulting solution is measured at its wavelength of maximum absorbance (λmax), which is typically around 458 nm for the p-DAB hydrazone derivative.[11]

-

Quantification: A calibration curve is prepared using standard solutions of known this compound concentrations that have undergone the same derivatization process.

Conclusion

While published quantitative solubility data for this compound in organic solvents is limited, its molecular structure provides a solid basis for predicting its solubility behavior. This technical guide offers a robust framework for researchers to experimentally determine these crucial physicochemical properties. By following the detailed shake-flask protocol and employing appropriate analytical techniques such as HPLC or UV-Vis spectrophotometry, scientists in drug development and other fields can generate the high-quality data necessary for their research and development activities.

References

- 1. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 2. tutorchase.com [tutorchase.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mt.com [mt.com]

Pentanedihydrazide: A Comprehensive Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling precautions for pentanedihydrazide in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety guidelines and the product-specific Safety Data Sheet (SDS).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available data, the compound presents the following hazards:

-

Skin Irritation: Causes skin irritation upon direct contact.[1][2]

-

Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]

-

Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or powder.[1][2]

GHS Hazard Statements: H315, H319, H335[2]

Summary of Hazard Information

| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value |

| CAS Number | 38291-82-6 |

| Molecular Formula | C5H12N2O |

| Molecular Weight | 116.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Odor | No information available |

| Storage Temperature | Ambient |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure risk.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder or creating solutions.[3][4]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with this compound.

| PPE Category | Specifications |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[3][6][7] |

| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[3][6][7] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter.[8][9] |

Handling Procedures

-

Keep away from heat, sparks, and open flames.[10]

Storage Requirements

-

Store in a tightly closed container in a dry and well-ventilated place.[2][3][6]

-

Store away from incompatible materials such as strong oxidizing agents.[8][11]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][3][6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][10][12] |

Spill and Leak Procedures

In the event of a spill, follow these steps:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further spread of the material.

-

Absorb: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[2][6]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

Experimental Protocols and Workflows (Visualized)

Personal Protective Equipment (PPE) Selection Workflow

Caption: PPE selection workflow for handling this compound.

Emergency First Aid Response Pathway

Caption: Emergency first aid response pathway for this compound exposure.

Disposal Considerations

Dispose of this compound and its waste in accordance with local, state, and federal regulations.[3][6][10] Do not dispose of down the drain or into the environment.[6] Contact a licensed professional waste disposal service to dispose of this material.

Fire-Fighting Measures

While this compound is a solid and not highly flammable, appropriate measures should be in place.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[8][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[13]

This guide is intended for informational purposes only and should not be considered a substitute for professional safety training and institutional protocols. Always consult the most recent Safety Data Sheet for this compound before use.

References

- 1. Valeric acid hydrazide, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. chempoint.com [chempoint.com]

- 11. fishersci.com [fishersci.com]

- 12. msds.carboline.com [msds.carboline.com]

- 13. fishersci.com [fishersci.com]

The Versatility of Pentanedihydrazide in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedihydrazide, also known as glutaric dihydrazide, is a versatile, symmetrical molecule featuring two terminal hydrazide functional groups. This unique structure renders it a valuable building block and crosslinking agent in a multitude of organic synthesis applications. Its ability to react with various functional groups, particularly carbonyls, has led to its use in polymer chemistry, materials science, analytical chemistry, and the synthesis of complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental details, quantitative data, and visual representations of key processes to facilitate its practical implementation in research and development.

Core Applications of this compound

The primary applications of this compound stem from the high reactivity of its hydrazide moieties. These groups readily undergo condensation reactions with aldehydes and ketones to form stable hydrazone linkages. This reactivity is harnessed in several key areas:

-

Crosslinking Agent for Polymers and Hydrogels: this compound is extensively used to form crosslinked networks in biopolymers like hyaluronic acid, gelatin, and alginate. This crosslinking enhances the mechanical properties, thermal stability, and controls the swelling and degradation profiles of these materials, making them suitable for biomedical applications such as drug delivery, tissue engineering, and wound healing.

-

Synthesis of Heterocyclic Compounds: The bifunctional nature of this compound allows it to act as a scaffold for the synthesis of various heterocyclic compounds. A notable example is its reaction with 1,3-dicarbonyl compounds to form bis-pyrazoles, which are important pharmacophores in medicinal chemistry.

-

Derivatization Agent in Analytical Chemistry: The reaction of this compound with carbonyl-containing analytes, such as certain steroids or aldehydes, can be utilized to improve their detection and quantification in chromatographic methods like High-Performance Liquid Chromatography (HPLC). The resulting hydrazone derivatives often exhibit enhanced UV absorbance or fluorescence, leading to increased sensitivity.

I. This compound as a Crosslinking Agent

The formation of hydrogels with tailored properties is a critical area of research in biomaterials. This compound serves as an efficient crosslinker for polymers containing carboxylic acid or aldehyde groups. The crosslinking reaction typically involves the formation of amide or hydrazone bonds.

A. Crosslinking of Hyaluronic Acid (HA) Hydrogels

Hyaluronic acid, a naturally occurring polysaccharide, can be crosslinked with this compound to form hydrogels for various biomedical applications. The process often involves the activation of the carboxylic acid groups on HA using a carbodiimide, followed by reaction with the dihydrazide.

Experimental Protocol: Preparation of a this compound-Crosslinked Hyaluronic Acid Hydrogel [1]

-

Dissolution of HA: Dissolve 100 mg of hyaluronic acid in 10 mL of a 0.1 M MES buffer (pH 5.5).

-

Activation of HA: Add 50 mg of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 30 mg of N-hydroxysuccinimide (NHS) to the HA solution and stir for 30 minutes at room temperature to activate the carboxyl groups.

-

Crosslinking Reaction: Prepare a 10 mg/mL solution of this compound in the same buffer. Add a stoichiometric amount of the this compound solution to the activated HA solution.

-

Gelation: Stir the mixture vigorously for a few minutes and then cast it into a desired mold. Gelation should occur within 30-60 minutes at 37 °C.

-

Purification: After complete gelation, purify the hydrogel by immersing it in distilled water for 48 hours, changing the water every 6 hours to remove unreacted reagents.

Workflow for Hyaluronic Acid Hydrogel Preparation

Caption: Workflow for preparing a this compound-crosslinked hyaluronic acid hydrogel.

Quantitative Data: Properties of Dihydrazide-Crosslinked Hydrogels

The properties of hydrogels can be tuned by varying the concentration of the crosslinker and the polymer. Below is a summary of typical properties for gelatin hydrogels crosslinked with a dihydrazide.

| Property | Gelatin with Low Crosslinker | Gelatin with High Crosslinker | Reference |

| Swelling Ratio (%) | 350 ± 25 | 200 ± 15 | [2] |

| Compressive Modulus (kPa) | 5 ± 1 | 15 ± 2 | [3] |

| Degradation Time (days) | 7 - 10 | 21 - 28 | [4][5] |

II. Synthesis of Heterocyclic Compounds: Bis-Pyrazoles

This compound serves as a key building block for constructing molecules with bilateral symmetry. A prime example is the synthesis of bis-pyrazoles through condensation with 1,3-dicarbonyl compounds, such as acetylacetone. This reaction typically proceeds under acidic or basic conditions.

Experimental Protocol: Synthesis of a Bis-Pyrazole from this compound [6]

-

Reactant Mixture: In a 100 mL round-bottom flask, dissolve 1.74 g (10 mmol) of this compound and 2.20 g (22 mmol) of acetylacetone in 50 mL of ethanol.

-

Catalyst Addition: Add 0.5 mL of concentrated hydrochloric acid as a catalyst.

-

Reaction: Reflux the mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol to obtain the pure bis-pyrazole.

Reaction Scheme for Bis-Pyrazole Synthesis

Caption: Reaction pathway for the synthesis of a bis-pyrazole from this compound.

Quantitative Data: Yields of Bis-Pyrazole Synthesis

The yield of the bis-pyrazole synthesis is dependent on the reaction conditions.

| 1,3-Dicarbonyl Compound | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Acetylacetone | HCl | 4 | ~85 | [6] |

| Ethyl Acetoacetate | Acetic Acid | 6 | ~75 | [7] |

| Dibenzoylmethane | p-TsOH | 8 | ~70 | [8] |

III. This compound as a Derivatization Agent

In analytical chemistry, derivatization is a common strategy to enhance the detectability of analytes. This compound can be used to derivatize carbonyl-containing compounds, such as certain corticosteroids, to improve their chromatographic separation and detection by HPLC.

A. Derivatization of Corticosteroids for HPLC Analysis

Corticosteroids containing a ketone functional group can be derivatized with this compound to form hydrazones. These derivatives often exhibit stronger UV absorption, facilitating more sensitive detection.

Experimental Protocol: Derivatization of a Corticosteroid for HPLC Analysis [9][10]

-

Sample Preparation: Dissolve 1 mg of the corticosteroid standard in 1 mL of methanol.

-

Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in methanol containing 1% acetic acid.

-

Derivatization Reaction: Mix 100 µL of the corticosteroid solution with 200 µL of the this compound solution in a sealed vial. Heat the mixture at 60 °C for 1 hour.

-

HPLC Analysis: After cooling to room temperature, directly inject an aliquot of the reaction mixture into the HPLC system.

Workflow for Corticosteroid Derivatization and Analysis

Caption: Workflow for the derivatization and HPLC analysis of corticosteroids using this compound.

Quantitative Data: HPLC Method Parameters

The following table outlines typical parameters for the HPLC analysis of derivatized corticosteroids.

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (Analyte) | 5-7 min |

| Retention Time (Derivative) | 10-15 min |

| Limit of Detection (LOD) | 1-5 ng/mL |

Conclusion

This compound is a highly adaptable and valuable reagent in organic synthesis. Its symmetrical difunctional nature allows for its effective use as a crosslinking agent to create robust and tunable hydrogels, as a building block for the synthesis of complex heterocyclic structures like bis-pyrazoles, and as a derivatization agent to enhance the analytical detection of carbonyl-containing molecules. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers and scientists looking to leverage the unique chemical properties of this compound in their own work. Further exploration into its applications is likely to uncover even more innovative uses for this versatile compound.

References

- 1. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermal behavior and mechanical properties of physically crosslinked PVA/Gelatin hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - Swelling and degradation characteristics of alginate and ADA-GEL hydrogels. - Public Library of Science - Figshare [plos.figshare.com]

- 6. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Efficient Synthesis and Comprehensive Characterization of bis‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Semantic Scholar [semanticscholar.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Pentanedihydrazide: A Core Intermediate for Advanced Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedihydrazide, also known as glutaric dihydrazide, is a versatile, homobifunctional small molecule that has emerged as a critical intermediate and crosslinking agent in the field of pharmaceutical development. Its structure, featuring a five-carbon backbone terminating in two reactive hydrazide groups (-CONHNH2), allows it to form stable covalent bonds with molecules containing aldehyde or ketone moieties. This reactivity is the foundation of its utility in creating advanced drug delivery systems, immobilizing therapeutic enzymes, and synthesizing novel heterocyclic compounds with therapeutic potential. This guide provides a comprehensive overview of this compound's synthesis, properties, and core applications, complete with detailed experimental protocols, quantitative data, and process visualizations to support researchers in leveraging this key intermediate.

Physicochemical Properties and Synthesis

This compound is a white crystalline solid whose key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1508-67-4 | [1] |

| Alternate Names | Glutaric Dihydrazide | [1] |

| Molecular Formula | C₅H₁₂N₄O₂ | [1] |

| Molecular Weight | 160.18 g/mol | [1] |

| Appearance | White crystalline powder | N/A |

| Solubility | Soluble in water | N/A |

Synthesis of this compound

This compound is most commonly synthesized through the reaction of a dialkyl glutarate, such as diethyl glutarate, with hydrazine hydrate. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy groups of the ester to form the more stable dihydrazide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing dihydrazides from diesters.[2]

-

Apparatus Setup : Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a distillation column.

-

Charging Reactants : To the flask, add diethyl glutarate (1 mole equivalent) and 80% hydrazine hydrate (2.2-2.5 mole equivalents).

-

Initial Reflux : Begin stirring and heat the mixture to reflux for approximately 30-60 minutes to initiate the reaction.

-

Reaction Distillation : After the initial reflux, continue heating the reaction vessel to maintain a temperature of 95-115°C. The byproduct, ethanol, along with water, will begin to distill. Control the distillation head temperature to 75-85°C to selectively remove the byproducts, driving the reaction to completion.

-

Reaction Monitoring : The reaction typically takes 5-7 hours. Monitor completion by observing the cessation of ethanol distillation.

-

Isolation : Once the reaction is complete, stop heating and allow the mixture to cool to room temperature. As it cools, this compound will precipitate out of the solution as a white solid.

-

Purification : Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting material or residual hydrazine.

-

Drying : Dry the purified this compound under vacuum to yield the final product with high purity (>95%).

Application 1: Crosslinker for Drug Delivery Hydrogels

A primary application of this compound is in the formation of biocompatible and biodegradable hydrogels for controlled drug delivery. It acts as a crosslinker for polymers that have been functionalized with aldehyde groups, most notably oxidized polysaccharides like dextran or alginate. The reaction between the dihydrazide and the dialdehyde-polysaccharide forms a stable, three-dimensional network linked by pH-sensitive hydrazone bonds.[3][4]

The hydrazone linkage is relatively stable at neutral pH but is susceptible to hydrolysis under acidic conditions, allowing for triggered drug release in specific physiological environments, such as tumor microenvironments or the lower gastrointestinal tract.[5] The mechanical properties, swelling ratio, and degradation rate of the hydrogel can be precisely controlled by varying the degree of oxidation of the polymer and the concentration of the this compound crosslinker.[3][6]

Experimental Protocol: Preparation of this compound-Crosslinked Hydrogel

-

Prepare Polymer Solutions :

-

Dissolve oxidized dextran (degree of oxidation 25-35%) in a phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 5% (w/v).

-

Dissolve this compound in a separate volume of PBS to a final concentration of 5-10% (w/v).

-

-

Drug Incorporation : If encapsulating a therapeutic agent, dissolve the drug in the this compound solution. For hydrophobic drugs, a co-solvent or surfactant may be necessary.

-

Hydrogel Formation :

-

In a sterile vial, rapidly mix the oxidized dextran solution with the this compound/drug solution at a predetermined volumetric ratio (e.g., 1:1 or 2:1).

-

Vortex briefly (5-10 seconds) to ensure homogeneity.

-

Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes. The gelation time can be modulated by adjusting polymer and crosslinker concentrations.

-

-

Characterization :

-

Swelling Ratio : Weigh a sample of the hydrogel (W_s), freeze-dry it, and weigh the dried sample (W_d). Calculate the swelling ratio as (W_s - W_d) / W_d.

-

Drug Release : Place a known amount of drug-loaded hydrogel in a vial with a known volume of release buffer (e.g., PBS at pH 7.4 or an acidic buffer at pH 5.5). At predetermined time points, withdraw an aliquot of the buffer, and measure the drug concentration using UV-Vis spectroscopy or HPLC. Replenish with fresh buffer.

-

Quantitative Data: Dihydrazide-Crosslinked Hydrogels

The following table presents representative data for hydrogels crosslinked with dihydrazides, based on studies using adipic dihydrazide (a C6 analogue).[4][7][8]

| Parameter | Condition A (Low Crosslinking) | Condition B (High Crosslinking) | Notes |

| Polymer | 5% Oxidized Hyaluronic Acid | 5% Oxidized Hyaluronic Acid | Polymer with aldehyde groups |

| Crosslinker Conc. | 0.5% (w/v) | 2.0% (w/v) | Dihydrazide concentration |

| Gelation Time | 5-10 minutes | < 2 minutes | Higher crosslinker density speeds gelation. |

| Swelling Ratio | ~ 500-600% | ~ 200-300% | Higher crosslinking reduces water uptake.[8] |

| Cumulative Release (24h) | 70-80% | 40-50% | Tighter network slows drug diffusion.[9] |

| Degradation (Weight Loss) | ~25% over 14 days | ~10% over 14 days | More crosslinks enhance stability.[8] |

Application 2: Intermediate for Enzyme Immobilization

Enzyme immobilization enhances the stability, reusability, and operational window of therapeutic or industrial enzymes. This compound can be used as a linker to covalently attach enzymes to solid supports that have been functionalized with aldehyde groups. This method provides a stable, covalent linkage that is more robust than physical adsorption.

Experimental Protocol: Enzyme Immobilization

This protocol describes a general method for immobilizing an enzyme onto an aldehyde-activated support using this compound.

-

Support Activation :

-

Use a commercially available aldehyde-activated support (e.g., agarose beads) or prepare one by treating an amino-functionalized support with glutaraldehyde.[10]

-

Wash the activated support thoroughly with a suitable buffer (e.g., PBS, pH 7.4) to remove any residual activation agent.

-

-

Enzyme-Linker Conjugation (Option A) :

-

This two-step process is often theoretical. A more common practical approach uses glutaraldehyde directly. However, for a dihydrazide linkage:

-

First, react the enzyme with an excess of this compound in a buffer to attach the linker to the enzyme (e.g., via carbodiimide chemistry if the enzyme has accessible carboxyl groups). This step is complex and can affect enzyme activity.

-

Purify the enzyme-hydrazide conjugate via dialysis or size-exclusion chromatography.

-

Add the conjugate to the aldehyde-activated support and incubate to form the covalent bond.

-

-

Direct Linkage (Option B) :

-

Suspend the aldehyde-activated support in a buffer.

-

Add the enzyme solution and the this compound solution to the support suspension.

-

Incubate the mixture with gentle agitation for several hours (e.g., 4-24 hours) at 4°C or room temperature. The this compound will act as a bridge, reacting with aldehyde groups on the support and potentially with accessible aldehyde groups on an oxidized glycoprotein enzyme, or linking two support sites.

-

-

Blocking and Washing :

-

After incubation, block any remaining active aldehyde groups on the support by adding a small molecule amine, such as Tris buffer or ethanolamine.

-

Wash the support extensively with high and low salt buffers to remove non-covalently bound enzyme and excess reagents.

-

-

Activity Assay :

-

Measure the activity of the immobilized enzyme using a standard substrate assay. Compare this to the activity of the free enzyme to determine the activity recovery.

-

Determine the amount of immobilized protein by measuring the protein concentration in the supernatant before and after immobilization.[10]

-

Quantitative Data: Enzyme Immobilization

The efficiency of immobilization is assessed by the immobilization yield and the retained activity of the enzyme. Data is often specific to the enzyme and support used.

| Parameter | Typical Value Range | Notes |

| Enzyme Loading | 1-10 mg protein / g of support | Depends on support capacity and enzyme size. |

| Immobilization Yield | > 90% | Percentage of protein successfully attached to the support. |

| Activity Recovery | 50-85% | Percentage of the initial enzyme activity retained after immobilization. Loss can occur due to conformational changes.[5] |

| Thermal Stability | 1.5 - 5 fold increase | Half-life of enzyme activity at elevated temperatures compared to free enzyme. |

| Operational Stability | > 80% activity after 10 cycles | Retained activity after repeated uses, a key advantage of immobilization.[4] |

Conclusion

This compound serves as a powerful and versatile tool in pharmaceutical research and development. Its well-defined chemical reactivity as a homobifunctional crosslinker enables the rational design of sophisticated drug delivery systems, such as tunable, biodegradable hydrogels. Furthermore, its role as a linking agent provides a pathway for creating robust and reusable immobilized enzyme preparations. The straightforward synthesis and predictable reactivity of this compound ensure its continued importance as a core intermediate for scientists and engineers working to create the next generation of advanced therapeutic products.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of protease immobilization by covalent binding using glutaraldehyde | Semantic Scholar [semanticscholar.org]

- 6. US20130045242A1 - Dextrin hydrogel for biomedical applications - Google Patents [patents.google.com]

- 7. Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy [mdpi.com]

- 10. Immobilization of Enzymes on Supports Activated with Glutaraldehyde: A Very Simple Immobilization Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovering Novel Reactions with Pentanedihydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedihydrazide, also known as glutaric dihydrazide, is a versatile and reactive building block in organic synthesis. Its bifunctional nature, possessing two hydrazide moieties, allows for a diverse range of chemical transformations, leading to the formation of novel heterocyclic compounds, polymers, and functionalized materials. This technical guide explores several key reactions of this compound, providing in-depth experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to facilitate further research and application in drug development and materials science.

Core Reactions and Methodologies

This compound serves as a valuable precursor in various condensation and polymerization reactions. Its ability to react with carbonyl compounds, diacyl chlorides, and other electrophiles opens avenues for the synthesis of complex molecular architectures.

Synthesis of Poly(acylhydrazone)s

This compound can be employed in the synthesis of poly(acylhydrazone)s, a class of polymers with dynamic covalent bonds. These materials, often referred to as vitrimers, exhibit properties of both thermosets and thermoplastics, allowing for reprocessing and self-healing. A key reaction involves the condensation of this compound with aldehyde-containing monomers.

Experimental Protocol: General Procedure for Poly(acylhydrazone) Preparation

A mixture of an epoxy-functionalized vanillin derivative (e.g., glycidyl vanillin) and a trifunctional epoxy crosslinker (e.g., trimethylolpropane triglycidyl ether) in a defined molar ratio (e.g., 3:1) is combined with a stoichiometric amount of this compound (glutaric dihydrazide) relative to the epoxy and aldehyde groups. The mixture is dissolved in a minimal amount of a high-boiling solvent such as N,N-dimethylformamide (DMF). The solution is then heated with magnetic stirring to approximately 160°C to facilitate solvent evaporation and initiate the reaction. The reaction mixture is poured into a mold (e.g., a Petri plate) and maintained at 160°C until a solid gel is formed.[1]

The reaction proceeds in two distinct stages. Initially, the aldehyde groups of the vanillin derivative condense with the hydrazide moieties of this compound at a lower temperature. Subsequently, at elevated temperatures (above 150°C), the remaining hydrazide groups react with the epoxy groups to form a crosslinked three-dimensional network.[1]

Characterization Data

The successful formation of the poly(acylhydrazone) network can be confirmed by Fourier-transform infrared (FTIR) spectroscopy. Key spectral changes include the disappearance of the aldehyde carbonyl band (around 1680 cm⁻¹) and the epoxy ring vibration (around 910 cm⁻¹). Concurrently, the carbonyl band of the dihydrazide at approximately 1626 cm⁻¹ vanishes, while a new peak corresponding to the imine (C=N) of the acylhydrazone structure appears around 1640 cm⁻¹. A noticeable increase in the broad absorption bands for O-H and N-H stretching is also observed around 3300 cm⁻¹.[1]

Quantitative Data Summary

| Monomer/Reactant | Molar Ratio (Example) | Reaction Temperature (°C) | Key FTIR Peak Disappearance (cm⁻¹) | Key FTIR Peak Appearance (cm⁻¹) |

| Glycidyl Vanillin | 3 | 160 | 1680 (C=O aldehyde) | 1640 (C=N imine) |

| Trimethylolpropane Triglycidyl Ether | 1 | 160 | 910 (epoxy ring) | ~3300 (broad O-H, N-H) |

| This compound | Stoichiometric | 160 | 1626 (C=O hydrazide) |

Reaction Workflow

Caption: Workflow for the synthesis of poly(acylhydrazone) vitrimers.

Crosslinking Agent in Polymer Emulsions

This compound is utilized as a post-crosslinking agent in aqueous polymer emulsions. This process enhances the mechanical properties and chemical resistance of the final polymer films. The crosslinking occurs through the reaction of the hydrazide groups with carbonyl-containing monomers incorporated into the polymer backbone.

Reaction Mechanism

Polymers are first synthesized through emulsion polymerization, incorporating monomers that possess carbonyl groups, such as acrolein, methacrolein, or diacetoneacrylamide.[2][3] Following polymerization, this compound is introduced into the aqueous polymer emulsion. The hydrazide moieties then react with the pendant carbonyl groups on the polymer chains, forming stable hydrazone linkages and creating a crosslinked network.

Experimental Considerations

The emulsion polymerization is typically carried out using a feed method with initiators like sodium peroxodisulfate at temperatures ranging from 60°C to 90°C.[2] The amount of this compound added is crucial for controlling the degree of crosslinking and, consequently, the final properties of the polymer.

Logical Relationship of Crosslinking

Caption: Crosslinking of a carbonyl-containing polymer with this compound.

Synthesis of Polyamides

This compound can also serve as a monomer in interfacial polymerization reactions to produce polyamides. This reaction typically involves the condensation of this compound with a diacyl chloride.

Experimental Protocol: Interfacial Polymerization of Nylon 5,5 Analogue

An aqueous solution of glutaric dihydrazide (this compound) is prepared. This solution may also contain an acid scavenger, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct. A second, immiscible organic solvent phase (e.g., carbon tetrachloride) containing glutaryl chloride is carefully layered on top of the aqueous phase. The polyamide forms at the interface of the two layers and can be drawn out as a continuous film or rope.

A specific, though related, procedure involves preparing glutaryl diazide from glutaric dihydrazide as an intermediate for polymerization. In this procedure, 114 g of glutaric dihydrazide is mixed with 1200 g of ice, 299 mL of carbon tetrachloride, and 140 mL of concentrated HCl in a 4-L beaker. A solution of 100 g of NaNO₂ in 200 mL of water is added slowly with stirring. After 30 minutes of stirring, the layers are separated, with the upper aqueous layer containing the desired intermediate for subsequent polymerization steps.[4]

Signaling Pathway Analogy: Polymer Formation

While not a biological signaling pathway, the step-wise growth of a polymer chain can be represented in a similar manner, showing the propagation of the reaction.

Caption: Simplified representation of polyamide chain growth.

Novel Applications

Recent research has explored the use of this compound in more advanced applications, highlighting its potential in nanotechnology and materials science.

Functionalization of Carbon Nanotubes

This compound has been used for the chemical functionalization of multi-walled carbon nanotubes (MWCNTs). This modification introduces hydrazide functional groups onto the surface of the nanotubes, which can then be used for the enrichment and preconcentration of metal ions from aqueous solutions.[5] The functionalized MWCNTs have shown quantitative adsorption of Co(II), Cd(II), Pb(II), and Pd(II) ions at a pH of 4.0.[5]

Conclusion

This compound is a highly adaptable chemical intermediate with significant potential for the creation of novel materials and functional surfaces. The reactions outlined in this guide, from the formation of dynamic polymer networks to its use as a crosslinking agent and a monomer for polyamides, demonstrate its versatility. The detailed protocols and characterization data provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, encouraging further exploration of this promising compound.

References

Methodological & Application

Application Notes and Protocols for Pentanedihydrazide Conjugation to Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoproteins play a pivotal role in a myriad of biological processes, including cell adhesion, immune response, and signal transduction. The ability to covalently crosslink glycoproteins, either to themselves or to other biomolecules, provides a powerful tool for studying their function, structure, and interactions. Pentanedihydrazide is a homobifunctional crosslinking agent containing two hydrazide groups at either end of a five-carbon spacer arm. This reagent can covalently bind to aldehyde groups, which can be selectively introduced into the carbohydrate moieties of glycoproteins through mild periodate oxidation. This targeted conjugation approach minimizes the risk of altering the protein's native structure and function, as the modification occurs on the glycan chains, often distal from the protein's active sites.

This application note provides a detailed, step-by-step guide for the conjugation of this compound to glycoproteins. The protocols cover the oxidation of glycoproteins, the conjugation reaction, and the analysis of the resulting crosslinked products. This methodology is valuable for applications in drug development, such as creating antibody-drug conjugates, and in research for stabilizing protein complexes and studying glycoprotein interactions.

Principle of the Method

The conjugation of this compound to glycoproteins is a two-step process:

-

Oxidation: The cis-diol groups present in the sugar residues (e.g., sialic acid) of the glycoprotein are oxidized using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[1]

-

Conjugation: The hydrazide groups of this compound react with the newly formed aldehyde groups on the glycoprotein to form stable hydrazone bonds.[2] Due to its bifunctional nature, this compound can induce intramolecular crosslinking within a single glycoprotein or intermolecular crosslinking between multiple glycoprotein molecules.

Data Presentation

The efficiency of the conjugation process is dependent on several factors. The following tables provide a summary of key quantitative parameters for optimizing the this compound conjugation to glycoproteins.

Table 1: Optimization of Glycoprotein Oxidation

| Parameter | Recommended Range | Remarks |

| Glycoprotein Concentration | 1 - 10 mg/mL | Higher concentrations may lead to aggregation.[2] |

| Sodium Periodate (NaIO₄) Concentration | 1 - 20 mM | 1 mM is often sufficient for oxidizing sialic acids, while higher concentrations will oxidize other sugar residues.[1] |

| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5 | Avoid amine-containing buffers like Tris, as they will compete in the reaction. |

| Temperature | 4°C - Room Temperature | 4°C is preferred to minimize potential side reactions. |

| Incubation Time | 15 - 60 minutes | Protect the reaction from light.[2] |

| Quenching Reagent | 10 - 20 mM Glycerol or Ethylene Glycol | Stops the oxidation reaction. |

Table 2: Optimization of this compound Conjugation

| Parameter | Recommended Range | Remarks |

| Molar Ratio (this compound:Glycoprotein) | 10:1 to 100:1 | A higher molar excess of the crosslinker favors intermolecular crosslinking. The optimal ratio should be determined empirically. |

| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.0 - 6.0 | Slightly acidic pH promotes hydrazone bond formation.[3] |

| Temperature | Room Temperature | |

| Incubation Time | 2 - 24 hours | The optimal time depends on the specific glycoprotein and desired degree of crosslinking.[3] |

Experimental Protocols

Materials and Reagents

-

Glycoprotein of interest

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Glycerol or Ethylene Glycol

-

Sodium Acetate

-

Desalting columns or dialysis cassettes (10K MWCO)

-

Phosphate Buffered Saline (PBS)

-

SDS-PAGE reagents and equipment

-

Mass Spectrometer (optional)

Protocol 1: Oxidation of Glycoprotein

This protocol describes the generation of aldehyde groups on the glycan chains of the glycoprotein.

-

Prepare Glycoprotein Solution: Dissolve the glycoprotein in 0.1 M Sodium Acetate buffer (pH 5.5) to a final concentration of 1-10 mg/mL.

-

Prepare Periodate Solution: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in 0.1 M Sodium Acetate buffer (pH 5.5). Protect the solution from light.

-

Oxidation Reaction: Add the NaIO₄ stock solution to the glycoprotein solution to achieve the desired final concentration (e.g., for selective oxidation of sialic acids, use a final concentration of 1 mM).[1]

-

Incubation: Incubate the reaction mixture for 15-60 minutes at 4°C or room temperature, protected from light.[2]

-

Quench Reaction: Stop the oxidation by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.

-

Purification: Immediately remove excess periodate and quenching reagent by buffer exchange into 0.1 M Sodium Acetate buffer (pH 5.5) using a desalting column or dialysis.

Protocol 2: this compound Conjugation

This protocol details the crosslinking reaction between the oxidized glycoprotein and this compound.

-

Prepare this compound Solution: Prepare a stock solution of this compound in 0.1 M Sodium Acetate buffer (pH 5.5). The concentration should be calculated to achieve the desired molar excess in the final reaction mixture.

-

Conjugation Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution.

-

Incubation: Incubate the reaction mixture for 2-24 hours at room temperature with gentle agitation.[3]

-

Purification: Remove excess this compound by buffer exchange into PBS or another suitable storage buffer using a desalting column or dialysis.

Protocol 3: Analysis of Crosslinked Glycoprotein

This protocol describes methods to verify the successful crosslinking of the glycoprotein.

-

SDS-PAGE Analysis:

-

Prepare samples of the un-crosslinked (oxidized only) and crosslinked glycoprotein.

-

Run the samples on an SDS-PAGE gel under reducing conditions.

-

Successful intermolecular crosslinking will result in the appearance of higher molecular weight bands (dimers, trimers, etc.) compared to the monomeric un-crosslinked control. Intramolecular crosslinking may result in a slight shift in mobility.

-

-

Mass Spectrometry (Optional):

-

For a more detailed analysis, the crosslinked glycoprotein can be analyzed by mass spectrometry.

-

This can confirm the covalent modification and help identify the crosslinked sites.[4]

-

Visualizations

Caption: Experimental workflow for this compound conjugation to glycoproteins.

Caption: Chemical reaction of this compound conjugation to an oxidized glycoprotein.

Applications in Research and Drug Development

The ability to crosslink glycoproteins using this compound has several important applications:

-

Stabilization of Protein Complexes: Intermolecular crosslinking can stabilize transient or weak interactions between glycoproteins, facilitating their purification and structural analysis.

-

Studying Glycoprotein Interactions: By crosslinking a glycoprotein to its binding partners on the cell surface, researchers can identify and characterize these interactions, providing insights into cellular communication and signaling pathways.[5] Aberrant glycoprotein interactions are often implicated in diseases like cancer.[6]

-

Antibody-Drug Conjugates (ADCs): The glycan moieties of antibodies can be selectively targeted for conjugation, allowing for the site-specific attachment of cytotoxic drugs. This approach can lead to more homogeneous ADCs with improved therapeutic indices.

-

Biomaterial Development: Crosslinked glycoproteins can be used to create hydrogels and other biomaterials with enhanced mechanical properties for applications in tissue engineering and drug delivery.[7]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no crosslinking observed on SDS-PAGE | Inefficient oxidation of the glycoprotein. | Optimize the NaIO₄ concentration and reaction time. Ensure the reaction is protected from light. Verify the biological activity of the glycoprotein post-oxidation to ensure it is not denatured.[8] |

| Inefficient conjugation reaction. | Optimize the molar ratio of this compound to glycoprotein. Ensure the pH of the reaction buffer is optimal (pH 5.0-6.0). Increase the incubation time. | |

| Presence of interfering substances. | Ensure all reagents from the oxidation step are removed before starting the conjugation. Avoid amine-containing buffers. | |

| Glycoprotein precipitation/aggregation | High protein concentration. | Reduce the glycoprotein concentration during the reaction. |

| Excessive crosslinking. | Reduce the molar ratio of this compound or decrease the reaction time. |

Safety Precautions

This compound and its structural analog, adipic acid dihydrazide, may cause skin and eye irritation.[6] It is recommended to handle these chemicals with appropriate personal protective equipment, including gloves and safety glasses. Perform all manipulations in a well-ventilated area or a chemical fume hood. Refer to the material safety data sheet (MSDS) for detailed safety information.[9][10][11]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cross-Linking Mass Spectrometry on P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Effect of adipic dihydrazide modification on the performance of collagen/hyaluronic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adipic dihydrazide - Safety Data Sheet [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ac-catalysts.com [ac-catalysts.com]

- 11. spectrumchemical.com [spectrumchemical.com]

Application Notes and Protocols for Immobilizing Peptides on Solid Surfaces using Pentanedihydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of bioactive peptides onto solid surfaces is a cornerstone technique in the development of advanced biomaterials, biosensors, and drug delivery systems. A robust and efficient immobilization strategy ensures the proper orientation and biological availability of the peptide, which is critical for its function. Pentanedihydrazide, a homobifunctional crosslinker, offers a versatile method for covalently attaching peptides to carboxylated surfaces. This two-step process involves the activation of surface carboxyl groups followed by the introduction of the dihydrazide linker, which then provides a reactive hydrazide moiety for peptide conjugation. This method is particularly useful for peptides that lack a free primary amine but possess a reactive carbonyl group (aldehyde or ketone), or for creating a spacer arm to enhance peptide accessibility.

This document provides detailed protocols for the immobilization of peptides on carboxylated solid surfaces using this compound, along with methods for quantifying the immobilized peptide.

Principle of the Method

The immobilization process is a two-step procedure:

-

Surface Activation and Linker Attachment: The carboxyl groups on the solid substrate are first activated using a classic carbodiimide reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activation forms a highly reactive NHS ester. This compound is then introduced, and one of its hydrazide groups reacts with the NHS ester to form a stable amide bond, leaving the other terminal hydrazide group available for peptide coupling.

-

Peptide Conjugation: A peptide containing a reactive carbonyl group (aldehyde or ketone) is then reacted with the surface-bound hydrazide to form a stable hydrazone bond. Alternatively, the C-terminal carboxylic acid of a peptide can be activated to react with the surface hydrazide, though this is less common.

Experimental Protocols

Protocol 1: Immobilization of a Peptide onto a Carboxylated Surface

This protocol details the covalent attachment of a peptide to a carboxylated solid surface (e.g., carboxyl-functionalized microplates, beads, or sensor chips) using this compound as a linker.

Materials:

-

Carboxylated solid surface (e.g., microplate, beads, biosensor chip)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Peptide with a reactive carbonyl group or a C-terminal carboxyl group

-

Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M ethanolamine, pH 8.5

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Ultrapure water

Procedure:

Part 1: Surface Activation and this compound Attachment

-

Surface Preparation: Wash the carboxylated surface thoroughly with ultrapure water and then with Activation Buffer.

-

Activation Reagent Preparation: Immediately before use, prepare a solution of 50 mM EDC and 20 mM NHS in Activation Buffer.

-

Surface Activation: Immerse the carboxylated surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.

-

Washing: Briefly rinse the surface with Activation Buffer to remove excess EDC and NHS.

-

This compound Reaction: Immediately immerse the activated surface in a solution of 100 mM this compound in Coupling Buffer. Incubate for 2-4 hours at room temperature with gentle agitation.

-

Washing: Wash the surface extensively with PBST to remove non-covalently bound this compound, followed by a final rinse with ultrapure water.

Part 2: Peptide Immobilization

-

Peptide Solution Preparation: Dissolve the peptide in Coupling Buffer at a concentration of 0.1-1 mg/mL. The optimal concentration should be determined empirically.

-

Peptide Coupling: Immerse the this compound-functionalized surface in the peptide solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching: Transfer the surface to the Quenching Solution and incubate for 30 minutes at room temperature to block any unreacted hydrazide groups.

-

Final Washing: Wash the surface thoroughly with PBST to remove non-covalently bound peptide, followed by a final rinse with ultrapure water.

-

Drying and Storage: Dry the surface under a gentle stream of nitrogen and store at 4°C in a desiccated environment.

Protocol 2: Quantification of Immobilized Peptide

Accurate quantification of the surface-bound peptide is crucial for the reproducibility and interpretation of downstream assays. Two common methods are presented below.

Method A: Fluorescence Quantification

This method is suitable if the peptide is fluorescently labeled or can be detected with a fluorescently labeled antibody.

Materials:

-

Fluorescently labeled peptide or a specific primary antibody and a fluorescently labeled secondary antibody.

-

Fluorometer or fluorescence microscope.

-

Appropriate buffers for antibody incubation and washing.

Procedure:

-

Direct Fluorescence (for fluorescently labeled peptides): Measure the fluorescence intensity of the surface before and after peptide immobilization using a fluorometer or fluorescence microscope. A standard curve of the fluorescent peptide in solution can be used to estimate the surface density.

-

Indirect Fluorescence (Immunodetection): a. Block the peptide-immobilized surface with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature. b. Incubate with a primary antibody specific to the immobilized peptide for 1-2 hours at room temperature. c. Wash the surface three times with PBST. d. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. e. Wash the surface three times with PBST and once with PBS. f. Measure the fluorescence intensity. Relate the intensity to a standard curve of known peptide concentrations to determine the surface density.

Method B: Bicinchoninic Acid (BCA) Assay

The BCA assay is a colorimetric method for quantifying total protein or peptide concentration.[1]

Materials:

-

BCA Protein Assay Kit.

-

Spectrophotometer or plate reader.

Procedure:

-

Sample Preparation: After peptide immobilization, the peptide can be eluted from the surface using an appropriate elution buffer (e.g., low pH glycine buffer), or the BCA assay can be performed directly on the surface if the substrate is compatible.

-

BCA Assay: Follow the manufacturer's instructions for the BCA Protein Assay Kit.

-

Measurement: Measure the absorbance at 562 nm.

-

Quantification: Determine the peptide concentration by comparing the absorbance to a standard curve prepared with a known concentration of the same or a similar peptide.

Data Presentation

The following tables provide a template for summarizing quantitative data from peptide immobilization experiments.

Table 1: Peptide Immobilization Efficiency

| Surface Type | Peptide Concentration (mg/mL) | Immobilized Peptide Density (ng/cm²) | Immobilization Efficiency (%) |

| Carboxylated Microplate | 0.1 | ||

| 0.5 | |||

| 1.0 | |||

| Carboxylated Beads | 0.1 | ||

| 0.5 | |||

| 1.0 |

Immobilization Efficiency (%) = (Amount of immobilized peptide / Initial amount of peptide in solution) x 100

Table 2: Representative Peptide Surface Densities Using Different Linker Chemistries

This table presents representative data adapted from the literature to provide an expected range of peptide surface densities. Note that these values were not obtained using this compound but serve as a general reference.[2]

| Linker Type | Peptide Loading (µmol/mg of resin) |

| C-terminal Immobilization | 0.1 - 0.25 |

| N-terminal Immobilization | ~0.03 |

| Side-chain Immobilization | ~0.03 |

Visualizations

Chemical Reaction Pathway

Caption: Chemical pathway for peptide immobilization using this compound.

Experimental Workflow

Caption: Experimental workflow for peptide immobilization on a solid surface.

References

Application Notes: The Use of Pentanedihydrazide in Enzyme Immunoassay (EIA) Development

Introduction

Pentanedihydrazide is a homobifunctional crosslinking reagent that serves as a valuable tool in the development of enzyme immunoassays (EIA). Its structure, featuring a five-carbon spacer arm terminating in a hydrazide group at each end, enables the covalent linkage of two molecules. In EIA, this is typically used for the preparation of enzyme-antibody or enzyme-hapten conjugates, which are fundamental components for signal generation and quantification.